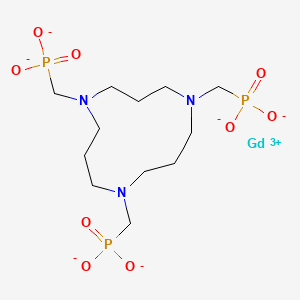
Gd-Dotrp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) is a gadolinium-based compound known for its unique chemical structure and properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium 1,5,9-triazacyclododecane-N,N’,N’‘-tris(methylenephosphonic acid) typically involves the reaction of gadolinium salts with 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH adjustment to facilitate the formation of the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity gadolinium salts and 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid). The process includes steps such as purification, crystallization, and drying to obtain the final product with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized gadolinium complexes, while reduction can produce reduced gadolinium species.
Applications De Recherche Scientifique
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Employed in biological studies as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: Utilized in diagnostic imaging to enhance the visibility of internal structures in MRI scans.
Industry: Applied in the manufacturing of advanced materials and as a component in specialized industrial processes.
Mécanisme D'action
The mechanism by which gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) exerts its effects involves its interaction with molecular targets and pathways. In MRI applications, the compound enhances the contrast of images by altering the relaxation times of nearby water protons, thereby improving the visibility of tissues and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gadolinium 1,4,7,10-tetraazacyclododecane-N,N’,N’‘,N’‘’-tetraacetic acid
- Gadolinium 1,4,7,10-tetraazacyclododecane-N,N’,N’‘,N’‘’-tetramethylenephosphonic acid
- Gadolinium 1,4,7-triazacyclononane-N,N’,N’'-triacetic acid
Uniqueness
Gadolinium 1,5,9-triazacyclododecane-N,N’,N’'-tris(methylenephosphonic acid) is unique due to its specific chemical structure, which provides distinct stability and reactivity compared to other gadolinium-based compounds. Its tris(methylenephosphonic acid) groups offer enhanced binding affinity and stability, making it particularly suitable for applications in MRI and other scientific research fields.
Propriétés
Numéro CAS |
120691-20-5 |
|---|---|
Formule moléculaire |
C12H24GdN3O9P3-3 |
Poids moléculaire |
604.5 g/mol |
Nom IUPAC |
[5,9-bis(phosphonatomethyl)-1,5,9-triazacyclododec-1-yl]methyl-dioxido-oxo-λ5-phosphane;gadolinium(3+) |
InChI |
InChI=1S/C12H30N3O9P3.Gd/c16-25(17,18)10-13-4-1-5-14(11-26(19,20)21)7-3-9-15(8-2-6-13)12-27(22,23)24;/h1-12H2,(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+3/p-6 |
Clé InChI |
OVDYASUCQCSQGE-UHFFFAOYSA-H |
SMILES |
C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |
SMILES canonique |
C1CN(CCCN(CCCN(C1)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] |
Key on ui other cas no. |
120691-20-5 |
Synonymes |
gadolinium 1,5,9-triazacyclododecane-N,N',N''-tris(methylenephosphonic acid) Gd-DOTRP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















